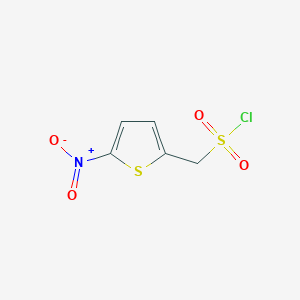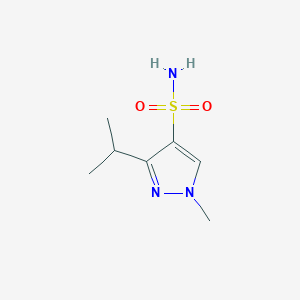![molecular formula C12H19ClN2O B13221619 N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride typically involves the reaction of ®-2-(ethylamino)propylamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Benzamide derivatives and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant and anxiolytic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes in the body. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various physiological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2R)-2-(methylamino)propyl]benzamide
- **N-[(2R)-2-(isopropylamino)propyl]benzamide
- **N-[(2R)-2-(butylamino)propyl]benzamide
Uniqueness
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is unique due to its specific ethylamino substituent, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound may exhibit different binding affinities, metabolic pathways, and therapeutic effects, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C12H19ClN2O |
|---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
N-[(2R)-2-(ethylamino)propyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3,(H,14,15);1H/t10-;/m1./s1 |
InChI Key |
YSLKZNKGDYLTDA-HNCPQSOCSA-N |
Isomeric SMILES |
CCN[C@H](C)CNC(=O)C1=CC=CC=C1.Cl |
Canonical SMILES |
CCNC(C)CNC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)


![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)

![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)






![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
